molecular formula C17H21N5O3S3 B2791132 1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide CAS No. 1210202-27-9

1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2791132
CAS No.: 1210202-27-9
M. Wt: 439.57
InChI Key: FBHGSQNUDIVDLT-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide is a synthetic complex heterocyclic compound designed for research applications. Its structure incorporates a thiazolo[3,2-b][1,2,4]triazole core, a scaffold known to exhibit a range of biological activities. The presence of the thiophene and 1,2,4-triazole rings is significant, as these motifs are frequently explored in medicinal chemistry for their potential biological properties. Literature indicates that 1,2,4-triazolethione derivatives, related to this core structure, have demonstrated promising anticancer, antimicrobial, and antiviral activities in research settings . For instance, certain sulfanyltriazoles have shown potential in overcoming drug-resistant mutants of HIV-1, highlighting the pharmacological relevance of this chemical class . The molecule is further functionalized with a piperidine-4-carboxamide group bearing a methylsulfonyl substituent, which can influence the compound's solubility, bioavailability, and binding affinity to biological targets. This specific structural combination makes it a valuable chemical entity for high-throughput screening, drug discovery programs, and investigating novel mechanisms of action in various disease models. This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly for non-human, non-veterinary research and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S3/c1-28(24,25)21-8-5-12(6-9-21)16(23)18-7-4-13-11-27-17-19-15(20-22(13)17)14-3-2-10-26-14/h2-3,10-12H,4-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHGSQNUDIVDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the construction of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the thiophenyl and piperidine-4-carboxamide functionalities. Key steps include:

  • Formation of the thiazolo[3,2-b][1,2,4]triazole core.

  • Thiophen-2-yl group incorporation via coupling reactions.

  • Introduction of the piperidine-4-carboxamide moiety.

Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reagent concentrations, as well as the use of catalysts and solvents to facilitate reactions and minimize side products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically involving the sulfone group. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: Reduction reactions may target the carboxamide group, potentially converting it to an amine.

  • Substitution: Various substitution reactions can occur, particularly at the thiophene and piperidine rings. Halogenation, nitration, and alkylation are common.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracids.

  • Reduction: Lithium aluminum hydride, hydrogen gas with catalysts.

  • Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

  • Oxidation: Products typically include sulfoxides and sulfones.

  • Reduction: Primary amines.

  • Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from thiazolo-triazole frameworks. For instance, derivatives similar to 1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide exhibited significant antiproliferative effects against various cancer cell lines such as HEPG-2 and MCF-7.

Case Study: Anticancer Efficacy

A comparative study synthesized several thiazolo-triazole derivatives and evaluated their anticancer activity. The most potent compounds disrupted microtubule formation in cancer cells, leading to apoptosis. This mechanism is crucial for developing new anticancer agents.

CompoundCell LineIC50 (µg/mL)
3BaHEPG-2≤ 1.0
3BiMCF-7≤ 64.5

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The structure of this compound indicates potential antimicrobial properties. Related thiazolo-triazoles have shown efficacy against various pathogenic bacteria.

Case Study: Antimicrobial Activity

Another investigation focused on the antibacterial activity of related compounds against clinical isolates of bacteria. The results indicated that these compounds could serve as lead structures for developing new antibiotics due to their effectiveness against resistant strains.

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes involved in cancer progression and metabolic processes.

Enzyme Targets

Studies indicate that triazole derivatives can inhibit enzymes such as aromatase and alkaline phosphatase. This inhibition could play a role in the therapeutic efficacy of these compounds against cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of thiazolo-triazole derivatives. Preliminary SAR studies have been performed to assess how substituents at various positions influence the biological activity of these compounds.

Key Findings

The presence of specific substituents at the C-5 position significantly impacts the pharmacological properties of thiazolo[3,2-b][1,2,4]triazole derivatives. Compounds with electron-withdrawing groups tend to exhibit enhanced anticancer activity compared to those with electron-donating groups .

Mechanism of Action

The mechanism by which this compound exerts its effects is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors, that are integral to biological pathways. These interactions can modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s design aligns with trends in heterocyclic medicinal chemistry. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Key Analogs

Compound Name/ID Core Structure Key Substituents Potential Pharmacological Relevance
Target Compound Thiazolo[3,2-b][1,2,4]triazole Thiophen-2-yl, methylsulfonyl-piperidine Enhanced solubility, kinase inhibition?
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide 1,2,4-Triazole Thiophen-2-yl, fluorophenyl Antimicrobial activity (hypothesized)
Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate Thiazole Pyridinyl, methyl ester Preclinical kinase inhibitor candidate
463366-95-2 (Thiazolo[3,2-b][1,2,4]Triazine Derivative) Thiazolo-triazine Benzylidene, ethoxy-methoxy Anticancer or anti-inflammatory potential

Key Observations :

Thiophene substitution (vs. pyridinyl in ) may alter electronic properties and bioavailability due to reduced basicity .

Substituent Effects :

  • The methylsulfonyl group on piperidine increases hydrophilicity, likely improving aqueous solubility over ethyl or methoxy groups in analogs like 463366-95-2 .
  • The ethyl linker between the core and piperidine may confer conformational flexibility, aiding target engagement compared to rigid analogs .

Synthetic Pathways :

  • outlines a general route for thiazole carboxamides via nitrile intermediates and coupling with bromoacetoacetate derivatives . The target compound could follow a similar strategy, substituting pyridinyl with thiophene and introducing sulfonylation post-amidation.

Pharmacological and Physicochemical Hypotheses

While direct research findings for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

  • Kinase Inhibition : Thiazole/triazole hybrids (e.g., ) often target ATP-binding pockets in kinases. The methylsulfonyl group may mimic phosphate interactions, enhancing inhibition .
  • Antimicrobial Activity : Thiophene-containing triazoles (e.g., ) exhibit activity against bacterial enzymes; the target compound’s thiophene moiety may confer similar properties.
  • Solubility and ADME : The methylsulfonyl group likely improves solubility (>50 μM predicted) over lipophilic analogs like 463366-95-2, aiding oral bioavailability .

Biological Activity

The compound 1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide (CAS Number: 1210202-27-9) is a complex organic molecule featuring various heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5O3S3C_{17}H_{21}N_{5}O_{3}S_{3}, with a molecular weight of approximately 439.6 g/mol. The structure includes a piperidine ring, a methylsulfonyl group, and a thiazolo[3,2-b][1,2,4]triazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H21N5O3S3C_{17}H_{21}N_{5}O_{3}S_{3}
Molecular Weight439.6 g/mol
CAS Number1210202-27-9

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown potent activity against various bacterial strains, including both drug-sensitive and drug-resistant Gram-positive bacteria. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms. It has been observed to interact with DNA and proteins in cancer cells, potentially interfering with replication and transcription processes. The presence of the triazole ring is associated with the ability to inhibit enzymes critical for tumor growth .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that related compounds can significantly reduce inflammation in animal models . For example, pharmacological screening using tail flick and hot plate methods indicated varying levels of antinociceptive activity comparable to established anti-inflammatory drugs .

The biological activities of this compound can be attributed to its structural features:

  • Interaction with Enzymes : The thiazole and triazole rings facilitate interactions with various enzymes involved in inflammatory pathways.
  • DNA Binding : The compound's ability to bind to DNA suggests a mechanism for its anticancer effects by disrupting normal cellular processes.
  • Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Study : A study conducted by Barbuceanu et al. reported that thiazolotriazole derivatives exhibited high antibacterial activity against both sensitive and resistant strains .
  • Anticancer Research : In vitro evaluations showed that triazole-containing compounds could induce apoptosis in cancer cell lines through multiple signaling pathways .
  • Anti-inflammatory Evaluation : A pharmacological assessment demonstrated that certain derivatives effectively reduced inflammation in rodent models through COX inhibition .

Q & A

Q. What are the optimal synthetic routes for preparing the compound with high purity and yield?

The synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonylation. Key steps:

  • Thiazolo-triazole core formation : Cyclization of thiophene-2-carboxamide derivatives with hydrazine analogs under reflux in ethanol or DMF, monitored via TLC (Rf ~0.5–0.7) .
  • Piperidine-4-carboxamide coupling : Amide bond formation using EDCI/HOBt in dichloromethane at 0–5°C to avoid racemization .
  • Methylsulfonyl introduction : Sulfonation with methylsulfonyl chloride in anhydrous THF, requiring inert atmosphere (Ar/N₂) .
    Optimization : Use HPLC (≥95% purity) and recrystallization (ethanol/water) for purification. Typical yields: 40–65% .

Q. How can structural elucidation be performed to confirm the compound’s identity?

Employ a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Assign peaks for thiophene (δ 7.1–7.3 ppm), piperidine (δ 2.8–3.5 ppm), and methylsulfonyl (δ 3.1 ppm) .
  • IR spectroscopy : Confirm sulfonyl (1160–1350 cm⁻¹) and amide (1640–1680 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) : Match molecular ion [M+H]⁺ to theoretical m/z (±2 ppm) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ calculation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodology :

  • Core modifications : Synthesize analogs with substituted thiophene (e.g., 5-chloro, 3-fluoro) to assess electronic effects on activity .
  • Piperidine ring variations : Replace methylsulfonyl with ethylsulfonyl or acetyl to study steric/electronic impacts .
  • Thiazolo-triazole substitutions : Introduce methoxy or nitro groups at position 6 to modulate lipophilicity .
    Data analysis : Use QSAR models (e.g., CoMFA) correlating logP, polar surface area, and IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Reproducibility checks : Validate assay conditions (pH, serum concentration) across labs .
  • Target engagement studies : Use SPR (surface plasmon resonance) to confirm direct binding to kinases or receptors .
  • Metabolic stability assessment : Incubate with liver microsomes to rule out false negatives due to rapid degradation .

Q. How can the compound’s mechanism of action be elucidated against specific enzyme targets?

  • X-ray crystallography : Co-crystallize with human carbonic anhydrase IX (PDB ID 3IAI) to identify binding motifs .
  • Kinetic studies : Measure competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
  • Silico docking : Use AutoDock Vina to predict binding poses, followed by mutagenesis (e.g., Ala-scanning) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Formulate with β-cyclodextrin or PEG-400 .
  • Metabolic masking : Synthesize prodrugs (e.g., ester derivatives) to improve oral bioavailability .
  • Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to ensure free drug availability .

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